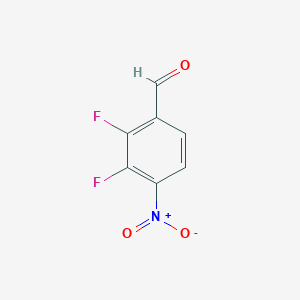

2,3-Difluoro-4-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDAMRUKTYKUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Difluoro 4 Nitrobenzaldehyde and Analogous Fluorinated Nitrobenzaldehydes

Nitration and Halogenation Strategies

The introduction of a nitro group onto a fluorinated benzaldehyde (B42025) framework is a critical step, governed by the electronic and steric influences of the existing substituents. The aldehyde group is deactivating and meta-directing, while fluorine atoms are deactivating yet ortho-, para-directing. This competitive influence necessitates carefully controlled strategies to achieve the desired substitution pattern.

Regioselective Nitration of Fluorinated Benzaldehyde Precursors

The direct nitration of benzaldehyde typically yields the meta-substituted product as the major isomer. researchgate.netpsu.edu However, the synthesis of compounds like 2,3-Difluoro-4-nitrobenzaldehyde requires overriding this inherent preference. The regioselectivity of the nitration of substituted benzaldehydes can be significantly influenced by the choice of nitrating agent and the reaction conditions.

Research has shown that altering the composition of the nitrating mixture can increase the proportion of the ortho-isomer. For instance, increasing the ratio of nitric acid to sulfuric acid in a mixed acid system can enhance the yield of 2-nitrobenzaldehyde (B1664092) from benzaldehyde. researchgate.net Alternative nitrating systems, such as those using acetic acid derivatives, have also been employed to improve the yield of ortho-substituted products. psu.edu While nitration with acetyl nitrate (B79036) can afford a higher proportion of the ortho isomer, it may also lead to the formation of the para isomer, complicating the separation of the final products. psu.eduresearchgate.net The presence of fluorine atoms on the precursor further complicates the regiochemical outcome, requiring specific conditions to direct the nitronium ion to the desired position adjacent to one fluorine atom and ortho to the other.

Table 1: Effect of Nitrating Systems on Isomer Distribution in Benzaldehyde Nitration

| Nitrating Agent/System | Predominant Isomer | Key Observations | Source |

|---|---|---|---|

| Sulfonitric Mixture (Mixed Acid) | 3-nitrobenzaldehyde (B41214) | Classical method, yields mainly the meta isomer. | psu.eduresearchgate.net |

| High HNO₃/H₂SO₄ Ratio | 2-nitrobenzaldehyde | Increased nitric acid concentration favors ortho-nitration. | researchgate.net |

| HNO₃/Acetic Anhydride (B1165640) (Acetyl nitrate) | 2-nitrobenzaldehyde | Increases ortho isomer yield but can also produce para isomer. | psu.eduresearchgate.net |

Optimization of Reaction Conditions: Stoichiometry and Atmosphere Control

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of nitration reactions while ensuring safety. Key parameters that require careful control include temperature, reaction time, and the stoichiometric ratios of reactants. soton.ac.uk Traditional optimization often involves varying one factor at a time (OFAT), but modern approaches like Design of Experiments (DoE) offer a more systematic and efficient method by establishing mathematical relationships between reaction inputs and outputs. nih.govbeilstein-journals.org

Continuous-flow microreactors have emerged as a powerful tool for the nitration of aromatic compounds, including benzaldehyde. beilstein-journals.org These systems offer superior control over reaction parameters due to high surface-area-to-volume ratios, which facilitate efficient heat transfer. beilstein-journals.org This enhanced control helps to prevent localized overheating, reduce the formation of by-products, and allows reactions to be conducted safely at higher temperatures to shorten reaction times. soton.ac.ukbeilstein-journals.org For biphasic systems, such as mixed-acid nitrations, mixing efficiency is a critical parameter that can be precisely controlled in microreactors to ensure effective mass transfer. beilstein-journals.org

Table 2: Key Parameters for Optimization in Nitration Reactions

| Parameter | Effect on Reaction | Optimization Strategy | Source |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to by-products. | Controlled heating/cooling; use of continuous-flow reactors for efficient heat dissipation. | soton.ac.uk |

| Stoichiometry | The ratio of nitrating agent to substrate influences conversion and selectivity. | Systematic variation (e.g., using DoE) to find the optimal ratio. | nih.gov |

| Reaction Time | Determines the extent of conversion. Insufficient time leads to low yield; excessive time can promote side reactions. | Monitored by techniques like TLC or HPLC; optimized in flow reactors by adjusting flow rates. | beilstein-journals.org |

| Mixing | Crucial for heterogeneous reactions to ensure efficient mass transfer between phases. | Use of effective micromixers in continuous-flow systems; vigorous stirring in batch reactors. | beilstein-journals.org |

Reductive Approaches for Nitro Intermediates while Preserving Aldehyde Functionality

In multi-step syntheses, it is often necessary to reduce a nitro group to an amine or other functionalities. A significant challenge is to perform this reduction chemoselectively without affecting the sensitive aldehyde group, which is easily reduced to an alcohol. Catalytic reductive amination of aldehydes with nitro compounds is a prominent methodology for synthesizing amines. frontiersin.orgnih.gov

This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation. researchgate.net

Catalytic Hydrogenation : This method often employs noble metal catalysts like palladium (Pd) or platinum (Pt) under hydrogen pressure. nih.gov While effective, these catalysts are not always selective when used with aromatic aldehydes and can sometimes lead to the reduction of the aldehyde or the aromatic ring. frontiersin.orgnih.gov

Transfer Hydrogenation : This approach uses hydrogen donors like formic acid in place of molecular hydrogen. nih.gov Catalytic systems based on gold (Au/TiO₂) or palladium (Pd/g-C₃N₄) have been developed for the reductive amination of aldehydes with nitroarenes using formic acid. nih.gov Non-noble metal catalysts are also gaining attention as more cost-effective and sustainable alternatives. researchgate.net

The complexity of the nitro group reduction mechanism, which involves numerous reactive intermediates like nitroso and hydroxylamine species, can lead to side products and lower yields if not carefully controlled. nih.gov The choice of catalyst, support, and reaction conditions is therefore critical to ensure high selectivity for the desired product while preserving the aldehyde functionality. nih.gov

Novel Synthetic Routes

To overcome the challenges of regioselectivity and isomer separation in traditional nitration pathways, novel synthetic routes have been developed. These include the use of protecting groups to facilitate separation and the application of catalytic oxidation methods as an alternative to direct nitration of the aldehyde.

Formation and Hydrolysis of Dioxolane Intermediates for Isomer Separation

A significant hurdle in the synthesis of specific nitrobenzaldehyde isomers is their separation from the reaction mixture. researchgate.net An effective strategy to address this is the temporary protection of the aldehyde group as a 1,3-dioxolane (a cyclic acetal). researchgate.netwikipedia.org This is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. nih.gov

This protection strategy offers several advantages:

Altered Physical Properties : The resulting dioxolane derivatives have different physical properties (e.g., boiling points, crystallinity) than the corresponding aldehydes, which can facilitate their separation. researchgate.net

Isomer Separation : A mixture of nitro-substituted benzaldehyde isomers can be converted to their dioxolane derivatives. These derivatives can then be separated more easily through methods like stereoselective crystallization or fractional distillation. researchgate.net

Deprotection : After separation, the purified dioxolane isomer can be hydrolyzed back to the pure aldehyde isomer, often using an acidic aqueous solution. researchgate.netwikipedia.org

This route provides a practical method for isolating pure isomers, such as 2-nitrobenzaldehyde, from the ortho/meta mixtures typically produced during nitration. researchgate.net The use of a recyclable heterogeneous acid catalyst for both the formation and hydrolysis steps can further enhance the efficiency and environmental friendliness of the process. researchgate.netresearchgate.net

Catalytic Oxidative Synthesis Methods

An alternative approach to synthesizing nitrobenzaldehydes is the oxidation of the corresponding nitrotoluenes. This method avoids the regioselectivity issues associated with the nitration of benzaldehyde itself. For example, p-nitrobenzaldehyde can be prepared by the oxidation of p-nitrotoluene using chromium trioxide in a mixture of acetic acid and acetic anhydride. orgsyn.org This reaction proceeds via a p-nitrobenzaldiacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde. orgsyn.org

This oxidative strategy is broadly applicable for preparing various substituted benzaldehydes. While the direct catalytic oxidation of 2,3-difluoro-4-nitrotoluene to this compound is a logical extension of this methodology, the specific conditions would need to be optimized to account for the influence of the fluorine substituents on the reactivity of the methyl group and the stability of the final product.

Table 3: Comparison of Oxidative Methods for Benzaldehyde Synthesis

| Starting Material | Oxidizing Agent / System | Intermediate | Final Product | Source |

|---|---|---|---|---|

| p-Nitrotoluene | Chromium trioxide / Acetic anhydride | p-Nitrobenzaldiacetate | p-Nitrobenzaldehyde | orgsyn.org |

| 4-Nitrobenzal chloride | Concentrated Sulfuric Acid | Not applicable | 4-Nitrobenzaldehyde (B150856) | prepchem.com |

Mechanochemical Synthesis Approaches for Aldehyde Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While specific mechanochemical methods for the direct synthesis of this compound are not extensively documented, the reactivity of aldehydes under mechanochemical conditions has been demonstrated in various transformations. These analogous reactions provide a strong foundation for developing mechanochemical routes to fluorinated nitrobenzaldehydes.

A range of aldehyde reactions have been successfully carried out using mechanochemical approaches, including reductions, oximations, allylations, and coupling reactions. For instance, the reduction of aromatic aldehydes to their corresponding alcohols can be achieved with high efficiency by grinding the aldehyde with a reducing agent, such as sodium borohydride, in a ball mill. This solvent-free method is rapid, often concluding within minutes, and results in high yields of the desired alcohol. teknoscienze.com

Similarly, the conversion of aldehydes to oximes, a crucial step in the synthesis of various nitrogen-containing compounds, has been effectively performed under mechanochemical conditions. By grinding an aldehyde with hydroxylamine and a base like sodium hydroxide, the corresponding oxime can be obtained in a robust and solvent-free manner. youtube.com This approach is applicable to a wide array of aromatic and aliphatic aldehydes.

Furthermore, mechanochemistry has been employed for the allylation of aldehydes, a key carbon-carbon bond-forming reaction. The use of potassium allyltrifluoroborate salt in the presence of a small amount of water (liquid-assisted grinding) allows for the efficient allylation of various benzaldehydes. scielo.org.mx The selectivity of this reaction can be controlled by adjusting the milling parameters.

These examples highlight the potential of mechanochemistry to be a powerful tool in the synthesis and transformation of aldehydes. The principles demonstrated in these reactions could be adapted for the development of novel synthetic pathways for this compound and its analogs, offering a greener and more efficient alternative to conventional methods.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic organic chemistry is essential for minimizing environmental impact and improving the sustainability of chemical processes. The following sections explore several green synthetic strategies that are relevant to the preparation of this compound and other fluorinated nitrobenzaldehydes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific microwave-assisted synthesis of this compound has not been detailed in the literature, the successful application of microwave irradiation to reactions involving analogous compounds suggests its potential.

For example, the synthesis of nitrobenzaldehyde-Schiff base ligands has been efficiently carried out using microwave irradiation. The reaction of various substituted nitrobenzaldehydes with aminobenzothiazolone substrates under microwave heating resulted in improved yields and significantly reduced reaction times compared to conventional heating. This demonstrates that the nitrobenzaldehyde moiety is stable and reactive under microwave conditions.

Furthermore, microwave-assisted methods have been developed for the preparation of fluorinated aldehydes. A notable example is the preparation of trifluoroacetaldehyde from its ethyl hemiacetal using microwave irradiation. This method provides a rapid and efficient way to generate the volatile fluorinated aldehyde for subsequent reactions.

| Reaction Type | Substrate | Product | Conditions | Advantage |

| Schiff Base Formation | Nitrobenzaldehydes and Aminobenzothiazolones | Nitrobenzaldehyde-Schiff base ligands | Microwave Irradiation | Reduced reaction time, improved yields |

| Aldehyde Generation | Trifluoroacetaldehyde ethyl hemiacetal | Trifluoroacetaldehyde | Microwave Irradiation | Rapid and efficient generation |

Catalyst-Free and Aqueous Medium Protocols

The development of catalyst-free reactions and the use of water as a solvent are key tenets of green chemistry. While the direct synthesis of this compound in a catalyst-free and aqueous system is not yet established, general methodologies for aldehyde reactions under these conditions have been reported and offer valuable insights.

A significant advancement is the development of a catalyst-free, one-pot procedure for the direct synthesis of amides from aldehydes and amines, which can be conducted in aqueous media. This reaction proceeds efficiently for a wide range of both aliphatic and aromatic aldehydes, highlighting the feasibility of performing aldehyde transformations in water without the need for a catalyst.

Another relevant example is the catalyst-free aerobic oxidation of aldehydes to carboxylic acids in water. This environmentally friendly method utilizes molecular oxygen as the sole oxidant and proceeds under mild conditions. While this reaction transforms the aldehyde, it demonstrates that aldehydes are reactive in aqueous media under catalyst-free conditions, opening the door for the design of other aqueous-based synthetic transformations.

The principles from these studies could inform the development of greener synthetic routes to fluorinated nitrobenzaldehydes. For instance, exploring the possibility of carrying out nucleophilic aromatic substitution reactions on a suitable precursor in water, potentially avoiding the use of organic solvents and metal catalysts, would be a significant step towards a more sustainable process.

| Reaction | Reactants | Solvent | Key Feature |

| Amide Synthesis | Aldehydes, Amines | Water/Organic | Catalyst-free, one-pot |

| Aldehyde Oxidation | Aldehydes, O2 | Water | Catalyst-free, aerobic |

Environmentally Benign Thionating Methods

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis. Traditionally, this is achieved using reagents like phosphorus pentasulfide or Lawesson's reagent, which can be hazardous and generate significant waste. The development of environmentally benign thionating methods is therefore of great interest.

While specific green thionation methods for this compound have not been reported, general advancements in this area are applicable. One approach involves the use of Lawesson's reagent under microwave irradiation. This combination can lead to faster reaction times and potentially reduce the amount of reagent required, thereby minimizing waste.

More recently, novel thionating reagents are being explored to replace traditional ones. These next-generation reagents aim to be less toxic and more efficient. The development of such green thionating agents could provide a more sustainable way to synthesize thio-derivatives of fluorinated nitrobenzaldehydes, which may have interesting biological activities or serve as versatile synthetic intermediates.

A computational study on the thionation of carbonyl compounds with Lawesson's reagent has provided valuable mechanistic insights. acs.org Understanding the reaction mechanism can aid in the design of more efficient and environmentally friendly thionating processes, potentially leading to the development of catalytic thionation methods that would represent a significant green chemistry achievement.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Nitrobenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further intensified in 2,3-difluoro-4-nitrobenzaldehyde by the electron-withdrawing effects of the fluorine and nitro substituents on the aromatic ring.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of this compound is a prime target for nucleophilic attack. libretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The reactivity of the aldehyde is enhanced by the presence of electron-withdrawing groups, which further increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.comvaia.com For instance, p-nitrobenzaldehyde is more reactive in nucleophilic additions than p-methoxybenzaldehyde due to the electron-withdrawing nature of the nitro group. vaia.compressbooks.pub

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and creating a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgpressbooks.pub The reactivity in these additions is also influenced by steric factors; aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl group. pressbooks.pub

Condensation Reactions (e.g., Schiff Base Formation, Biginelli Reaction)

Schiff Base Formation: this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.govnih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to yield the characteristic -C=N- double bond of the Schiff base. nih.gov The presence of the electron-withdrawing nitro group can influence the reaction rate and the properties of the resulting Schiff base. mdpi.com For example, Schiff bases derived from nitrobenzaldehydes have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry. nih.govmdpi.com

Biginelli Reaction: This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is typically acid-catalyzed. wikipedia.orgorganic-chemistry.org While specific studies on this compound in the Biginelli reaction are not extensively detailed, aldehydes with electron-withdrawing groups are known to participate effectively in this transformation. mdpi.com The reaction mechanism is believed to start with the condensation of the aldehyde and urea to form an iminium intermediate, which then acts as an electrophile for the β-ketoester. organic-chemistry.org Subsequent cyclization and dehydration lead to the final DHPM product. wikipedia.orgorganic-chemistry.org The use of various catalysts, including Brønsted and Lewis acids, can improve reaction yields and times. wikipedia.orgnih.gov

Influence of Fluorine and Nitro Substituents on Aromatic Reactivity

The fluorine and nitro groups have a profound impact on the reactivity of the benzene (B151609) ring, particularly in nucleophilic aromatic substitution and directing further functionalization.

Regioselectivity in Further Functionalization

The positions of the fluorine and nitro groups on the aromatic ring dictate the regioselectivity of subsequent reactions. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, for nucleophilic aromatic substitution, the nitro group is a powerful activating group, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the nitro group is para to the fluorine at the C-2 position and meta to the fluorine at the C-3 position. This arrangement significantly influences which fluorine atom is more susceptible to substitution.

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (SNA) is a key reaction for compounds like this compound. wikipedia.org The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. libretexts.orgnih.gov The fluorine atoms act as good leaving groups in these reactions. The general mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orgichrom.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring.

In the case of dihalogenated compounds activated by nitro groups, sequential nucleophilic substitution can occur. nih.gov The relative reactivity of the halogens is influenced by the activating effect of the nitro group. For instance, in 4,5-difluoro-1,2-dinitrobenzene, both fluorine atoms are activated by the two nitro groups. nih.gov Similarly, in this compound, the fluorine at the C-2 position is expected to be more activated towards nucleophilic attack than the fluorine at the C-3 position due to the para-directing effect of the nitro group.

Role in Redox Transformations

The nitro group in this compound can undergo reduction to an amino group (-NH2) using various reducing agents. This transformation is a common strategy in organic synthesis to introduce an amino functionality. For example, the reduction of a nitro group can be achieved using hydrogen gas with a palladium catalyst. The resulting aminobenzaldehyde derivative can then be used in further synthetic steps.

The aldehyde group itself can also participate in redox reactions. It can be oxidized to a carboxylic acid or reduced to a primary alcohol. For instance, in a crossed Cannizzaro reaction, one aldehyde is oxidized to a carboxylic acid while another is reduced to an alcohol. stackexchange.com The relative reactivity in such reactions is influenced by the electronic effects of the substituents on the aromatic ring. stackexchange.com In some biotransformations, the aldehyde group of a nitrobenzaldehyde can be reduced to an alcohol, and the nitro group can subsequently be reduced to an amino group. unifap.br

Catalytic Transformations

Catalytic methods provide efficient and selective pathways for the transformation of this compound into more complex molecular architectures. These strategies leverage Lewis acids, organocatalysts, transition metals, and enzymes to achieve specific chemical outcomes.

Lewis Acid Catalyzed Reactions

Lewis acids function by accepting an electron pair from the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating reactions with nucleophiles. While specific studies on this compound are not prevalent, the principles of Lewis acid catalysis are well-established for related aromatic aldehydes. For instance, in reactions like the [3+2] cycloaddition of a nitrone with cyclopentene, Lewis acids such as boron trifluoride (BF₃) have been shown to significantly decrease the activation energy, controlling the stereoselectivity of the product. rsc.org

A theoretical study on the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) revealed that Lewis acids accelerate the reaction not primarily by lowering the dienophile's LUMO energy, but by reducing the steric Pauli repulsion between the reacting molecules. This novel mechanism challenges the traditional view of Lewis acid catalysis. The catalytic effect increases with the strength of the Lewis acid, following the general trend: I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃. Given the highly electron-deficient nature of the carbonyl group in this compound, it is expected to be a highly reactive substrate in Lewis acid-catalyzed transformations.

Organocatalytic Systems in Carbon-Carbon Bond Formation (e.g., Aldol (B89426) Reactions)

Organocatalysis offers a metal-free approach to asymmetric synthesis. In the context of carbon-carbon bond formation, the aldol reaction is a cornerstone transformation. Proline and its derivatives are exemplary organocatalysts that facilitate the reaction between a ketone and an aldehyde. For example, the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856), a close structural analog of the title compound, has been successfully catalyzed by proline tetrazole with high yield and enantioselectivity. nih.gov

The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the electrophilic aldehyde. The stereochemical outcome is directed by a well-organized transition state, often involving hydrogen bonding between the catalyst's carboxylic acid group and the aldehyde. The electron-withdrawing substituents on this compound would enhance its electrophilicity, making it a prime candidate for such organocatalytic aldol reactions. While direct enantioselective α-fluorination of aldehydes is a known organocatalytic process, the focus with this compound is typically on additions to the carbonyl group. princeton.edunih.govbeilstein-journals.org

Table 1: Representative Organocatalytic Aldol Reaction with 4-Nitrobenzaldehyde

| Catalyst | Substrates | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metals like palladium and copper are versatile catalysts for a wide array of transformations, including cross-coupling and C-H functionalization reactions. nih.govresearchgate.net For a substrate like this compound, reactions could potentially target the C-F bonds or unused C-H positions on the aromatic ring.

Copper-catalyzed reactions are well-known, for instance, in azide-alkyne cycloadditions ("click chemistry") and have been explored for trifluoromethylation of arenes. nih.govnsf.gov Palladium catalysis is frequently employed for cross-coupling reactions (e.g., Suzuki, Heck) and has been used in the C-H functionalization of indoles with trifluoromethyl groups. nih.gov While direct transition metal-catalyzed reactions involving this compound are not widely documented, the reactivity of the C-F bond in similar fluorinated nitroaromatics suggests that it could serve as a handle for such transformations. The combination of palladium and copper catalysis can also lead to unique multi-step transformations. researchgate.net

Photocatalytic Reduction of Nitroaromatic Compounds

The selective reduction of the nitro group in the presence of other reducible functionalities like an aldehyde is a significant synthetic challenge. Photocatalysis provides a green and efficient method to achieve this transformation under mild conditions. mdpi.com Studies on 4-nitrobenzaldehyde have shown that composite semiconductor photocatalysts, such as CdS/TiO₂, can selectively reduce the nitro group to an amine using visible light, with an alcohol serving as a proton source. mdpi.com The mechanism involves the generation of an electron-hole pair upon light irradiation of the semiconductor. The electron is then transferred to the nitroaromatic compound, initiating the reduction process. mdpi.comfrontiersin.org

Metal-organic frameworks (MOFs) have also emerged as effective photocatalysts. A Pt-deposited, amino-functionalized titanium-based MOF has demonstrated efficient reduction of nitrobenzene (B124822) under visible light. rsc.org Similarly, PbBiO₂X (X = Cl, Br) photocatalysts have been used for the clean and complete reduction of various nitrobenzene derivatives to their corresponding anilines using blue light. rsc.org Given these precedents, this compound is an excellent candidate for selective photocatalytic reduction of its nitro group to form 2,3-Difluoro-4-aminobenzaldehyde.

Table 2: Examples of Photocatalytic Reduction of Nitroaromatic Compounds

| Photocatalyst | Substrate | Light Source | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| CdS/TiO₂ | 4-Nitrobenzaldehyde | Visible (λ ≥ 420 nm) | 4-Aminobenzaldehyde | Quantitative and selective reduction. | mdpi.com |

| Pt/Ti-MOF-NH₂ | Nitrobenzene | Visible Light | Aniline | Catalyst is reusable without significant loss of activity. | rsc.org |

Biocatalytic Protocols for Carbon-Carbon Bond Formation

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For substrates like this compound, enzymes offer a powerful tool for asymmetric synthesis. Aldolase (B8822740) enzymes, for instance, can catalyze the addition of various donor molecules to aldehydes. Specifically, the type II pyruvate (B1213749) aldolase HpcH and its engineered variants have been shown to catalyze the addition of β-fluoro-α-ketoacids to a diverse range of aldehydes, creating products with secondary or tertiary fluoride-containing stereocenters. nih.gov This demonstrates the potential of biocatalysis to not only react with fluorinated substrates but also to construct new stereogenic centers containing fluorine, a feature of high interest in medicinal chemistry. The high electrophilicity of the carbonyl in this compound would make it a suitable acceptor for such enzymatic carboligation reactions.

Reaction Mechanism Studies

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For fluorinated nitroaromatic compounds, mechanistic studies often involve a combination of experimental techniques and computational modeling.

The presence of both fluorine atoms and a nitro group can significantly influence crystal packing and intermolecular interactions, such as N-H···O(nitro) hydrogen bonds and π-π stacking, which can affect reactivity in the solid state. rsc.org In solution, the mechanism of catalytic reactions often involves detailed transition state analysis.

Lewis Acid Catalysis: As mentioned, recent DFT studies suggest that Lewis acids catalyze Diels-Alder reactions by reducing Pauli repulsion between reactants, a departure from the traditional frontier molecular orbital explanation. rsc.org

Organocatalysis: In proline-catalyzed aldol reactions, the mechanism proceeds through an enamine intermediate. The stereoselectivity is governed by a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), where the substituents arrange to minimize steric hindrance. nih.gov For thiourea-based catalysts, as in the nitroso aldol reaction, the mechanism involves activation of the electrophile (e.g., nitrosobenzene) through hydrogen bonding with the thiourea moiety, while a tertiary amine base facilitates the formation of an enolate nucleophile. nih.gov

Photocatalysis: The mechanism for the reduction of nitroaromatics on semiconductor surfaces like TiO₂ involves the excitation of an electron from the valence band to the conduction band upon absorbing a photon. mdpi.comfrontiersin.org This electron is then transferred to the adsorbed nitroaromatic compound, forming a radical anion. A series of subsequent electron and proton transfer steps leads to the final amine product. In situ ESR measurements have confirmed electron transfer from an organic linker to a metal cocatalyst via titanium-oxo clusters in MOF-based systems. rsc.org

Fluorescence Quenching: The electron-deficient nature of nitroaromatics allows them to act as quenchers for fluorescent molecules. The mechanism is typically an intermolecular photoinduced electron transfer from the electron-rich fluorophore to the electron-deficient nitroaromatic compound. nih.gov DFT calculations can be used to compare the LUMO energy levels of the sensor and the analyte to predict the efficiency of this electron transfer. acs.org

In-situ Monitoring of Reaction Progress via Spectroscopic Techniques

The real-time analysis of chemical reactions, known as in-situ monitoring, provides invaluable insights into reaction kinetics, intermediates, and mechanisms. For a reactive compound like this compound, spectroscopic techniques are paramount for tracking its transformations. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds, such as other fluorinated nitroaromatic compounds.

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The nitro group, being a strong electron-withdrawing group, activates the ring for such attacks, particularly at the positions ortho and para to it.

Spectroscopic Methods for In-situ Monitoring:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for monitoring the progress of reactions involving this compound. The disappearance of the aldehyde proton signal and changes in the aromatic proton signals in ¹H NMR can be quantitatively tracked. Similarly, ¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atoms, and the emergence of new signals corresponding to the product and the disappearance of the signals for the starting material can provide precise kinetic data. In studies of similar compounds like 2-nitrobenzaldehyde (B1664092), ¹H-NMR spectroscopy has been effectively used to monitor the formation of hemiaminals and Schiff bases in solution. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: The carbonyl (C=O) stretch of the aldehyde group in this compound exhibits a characteristic absorption band in the IR spectrum. The disappearance of this band, along with the appearance of new bands corresponding to the product, can be monitored in real-time. For instance, in the reaction with an amine, the C=O stretch would be replaced by bands corresponding to the newly formed C-N bond and potentially N-H or O-H stretches in intermediates or products. Studies on other benzaldehydes have successfully used IR spectroscopy to follow the disappearance of the aldehyde's characteristic carbonyl vibration. mdpi.com

Mass Spectrometry (MS): When coupled with a flow chemistry system, mass spectrometry can provide real-time information on the molecular weights of reactants, intermediates, and products in a reaction mixture. This is particularly useful for identifying transient species. For instance, in a study on the nucleophilic aromatic substitution of 2,4-difluoro-nitrobenzene with morpholine, an online MS analysis allowed for the rapid screening of reaction conditions and the identification of substitution products. ichrom.com

Interactive Data Table: Expected Spectroscopic Shifts in a Hypothetical Reaction

The following table illustrates the expected changes in spectroscopic signals during a hypothetical nucleophilic aromatic substitution reaction of this compound with a generic amine (R-NH₂).

| Spectroscopic Technique | Analyte | Key Signal to Monitor | Expected Change upon Reaction |

| ¹H NMR | This compound | Aldehyde proton (~10 ppm) | Decrease in integral |

| Product | New aromatic and R-group protons | Appearance of new signals | |

| ¹⁹F NMR | This compound | Two distinct fluorine signals | Decrease in intensity |

| Product | New fluorine signal(s) | Appearance of new signal(s) | |

| FTIR | This compound | Carbonyl (C=O) stretch (~1700 cm⁻¹) | Disappearance of the band |

| Product | C-N, N-H, or O-H stretches | Appearance of new bands | |

| Mass Spec | This compound | Molecular ion peak | Decrease in abundance |

| Product | New molecular ion peak | Appearance of new peak |

Understanding Thermal Decomposition Pathways and Fluorine Atom Migration

The thermal stability of this compound is a critical factor in its storage and use in high-temperature reactions. The decomposition of nitroaromatic compounds can be complex and potentially hazardous. A key area of interest in the thermal decomposition of polyfluorinated aromatic compounds is the possibility of fluorine atom migration.

Potential Decomposition Pathways:

Decarbonylation: Loss of the aldehyde group as carbon monoxide is a common thermal decomposition pathway for aromatic aldehydes.

Nitro Group Rearrangements: The nitro group can undergo various transformations at high temperatures, including conversion to a nitrite (B80452) group (-ONO) followed by cleavage of the C-N bond to generate radical species.

Ring Fragmentation: At very high temperatures, the aromatic ring itself can fragment.

Fluorine Atom Migration:

A particularly interesting aspect of the thermal chemistry of fluorinated aromatic compounds is the potential for fluorine atoms to migrate to different positions on the aromatic ring. This can occur through various mechanisms, including:

Dyotropic Rearrangements: These are pericyclic reactions where two sigma bonds migrate simultaneously. While less common for fluorine, they are a theoretical possibility.

Radical Mechanisms: Homolytic cleavage of a C-F or C-H bond at high temperatures could lead to the formation of radical intermediates, which could then rearrange.

Ionic Mechanisms: The presence of trace impurities could potentially catalyze ionic pathways for fluorine migration.

Computational studies on related systems, such as the gas-phase reaction of CF₃⁺ with simple carbonyl compounds, have shown that fluorine migration can occur via four-membered cyclic transition states. researchgate.net While the context is different, it highlights the possibility of such intramolecular rearrangements. In the solid state, the thermal decomposition of other nitro-containing compounds has been studied, revealing complex multi-step processes. mdpi.com

Interactive Data Table: Hypothetical Thermal Decomposition Products

This table outlines potential products that could arise from the thermal decomposition of this compound, based on general principles of organic thermal reactions.

| Decomposition Pathway | Potential Product(s) | Plausible Mechanism |

| Decarbonylation | 1,2-Difluoro-3-nitrobenzene, Carbon Monoxide | Homolytic or heterolytic cleavage of the C-CHO bond. |

| Nitro-Nitrite Rearrangement | 2,3-Difluoro-4-nitritobenzaldehyde | Isomerization of the nitro group. |

| Fluorine Migration | Other difluoro-nitrobenzaldehyde isomers | Intramolecular rearrangement via a transition state. |

| Ring Cleavage | Various smaller fluorinated and nitrated fragments | High-energy fragmentation of the aromatic ring. |

Applications of 2,3 Difluoro 4 Nitrobenzaldehyde As a Versatile Synthetic Intermediate

A Gateway to Advanced Organic Compounds

The chemical scaffold of 2,3-Difluoro-4-nitrobenzaldehyde serves as a foundational element for the synthesis of more intricate molecules, including fluorinated heterocycles and complex aromatic systems. The interplay of its functional groups allows for selective reactions, enabling chemists to build molecular complexity with a high degree of control.

Crafting Fluorinated Heterocycles

The incorporation of fluorine atoms into heterocyclic rings is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. While direct synthetic routes employing this compound for specific heterocycles are still emerging in publicly available literature, the structural motif of this aldehyde makes it an ideal candidate for constructing a variety of fluorinated heterocyclic systems. The aldehyde group provides a reactive handle for condensation and cyclization reactions, which are fundamental processes in the synthesis of numerous heterocyclic cores.

Building Complex Aromatic Systems

The reactivity of this compound also lends itself to the synthesis of complex aromatic systems. The aldehyde can participate in various carbon-carbon bond-forming reactions, allowing for the extension of the aromatic framework. Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, which then can be used to introduce additional rings or substituents, thereby increasing the structural complexity and diversity of the resulting aromatic compounds.

A Key Player in the Preparation of Pharmaceutical Precursors and Analogs

The structural attributes of this compound make it a valuable precursor in the synthesis of compounds with potential therapeutic applications. Its role in the preparation of key pharmaceutical intermediates, including derivatives of benzimidazole (B57391), tetrahydropyrimidine (B8763341), and coumarin (B35378), is an area of active investigation.

The Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this context, this compound can serve as the aldehyde component, leading to the formation of 2-(2,3-difluoro-4-nitrophenyl)-1H-benzo[d]imidazole. The reaction typically proceeds by the initial formation of a Schiff base between the aldehyde and one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system. The resulting fluorinated and nitrated benzimidazole can then be further modified, for instance, by reduction of the nitro group to an amine, to generate a library of compounds for biological screening.

Table 1: Representative Synthesis of a Benzimidazole Derivative

| Reactants | Product | Reaction Type |

|---|

The Formation of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidines are another class of heterocyclic compounds with a broad spectrum of biological activities. The Biginelli reaction, a one-pot multicomponent reaction, is a common method for their synthesis, involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). This compound can be employed as the aldehyde component in this reaction to produce tetrahydropyrimidine derivatives bearing the difluoro-nitrophenyl substituent. The reaction mechanism is believed to involve the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the final product.

Table 2: Representative Synthesis of a Tetrahydropyrimidine Derivative

| Reactants | Product | Reaction Type |

|---|

The Assembly of Coumarin Derivatives

Coumarins are a widespread class of naturally occurring and synthetic compounds known for their diverse pharmacological properties. A common synthetic route to coumarins is the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound. While a salicylaldehyde derivative is required for the direct synthesis of the coumarin core, this compound can be utilized in related condensation reactions to generate precursors that can be subsequently transformed into coumarin-like structures or other complex heterocyclic systems. For instance, a Knoevenagel condensation with a suitable active methylene compound would yield a difluoro-nitrophenyl substituted α,β-unsaturated system, a versatile intermediate for further synthetic manipulations.

Table 3: Representative Knoevenagel Condensation

| Reactants | Product | Reaction Type |

|---|

Contribution to the Synthesis of Agrochemical Intermediates

There is a lack of specific studies detailing the use of this compound as a direct intermediate in the synthesis of commercial or developmental agrochemicals. Agrochemical intermediates often serve as the foundational structures for herbicides, insecticides, and fungicides. While fluorinated and nitrated benzaldehyde (B42025) derivatives are known to be valuable in this field, research has often focused on other isomers. For instance, related compounds such as 4,5-Difluoro-2-nitrobenzaldehyde are recognized as valuable intermediates in the preparation of agrochemicals. The general class of benzaldehyde derivatives is also known to possess antimicrobial properties, which are relevant to agricultural applications.

Development of Functional Materials

The development of functional materials often relies on molecular building blocks with specific electronic and photophysical properties. While this compound possesses structural features that could be of interest for materials science, its specific application in this domain is not well-documented.

Organic semiconductors are crucial for advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences factors like charge transport and energy levels. While research into new organic semiconductor materials is active, there are no specific reports found that detail the synthesis or use of this compound as a component for organic semiconductors. In contrast, research in this area has explored a wide variety of other aromatic and heteroaromatic building blocks.

Fluorescent probes and dyes are essential tools in biological imaging and chemical sensing. The synthesis of these molecules often involves the use of aromatic aldehydes. The nitro group in a fluorophore can act as a fluorescence quencher, and its chemical modification can lead to a "turn-on" fluorescent response.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₃F₂NO₃ |

| IUPAC Name | This compound |

| Molecular Weight | 187.10 g/mol |

| Appearance | Not specified in available literature |

| CAS Number | 162929-79-1 |

Table 2: Examples of Related Compounds and Their Documented Applications

| Compound Name | Application Area | Reference |

| 4,5-Difluoro-2-nitrobenzaldehyde | Agrochemicals, Fluorescent Probes | |

| p-Nitrobenzaldehyde | Fluorescent Probes | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Difluoro 4 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-Difluoro-4-nitrobenzaldehyde. The analysis of ¹⁹F, ¹H, and ¹³C NMR spectra provides detailed information about the fluorine substitution pattern, the arrangement of protons, and the carbon framework.

¹⁹F NMR for Fluorine Substitution Pattern Elucidation

¹H NMR and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of an aromatic aldehyde typically shows a distinct signal for the aldehyde proton (CHO) in the downfield region, generally between 9 and 10 ppm. libretexts.orgoxinst.com The aromatic protons will appear as multiplets in the aromatic region (typically 7-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the benzene (B151609) ring. For this compound, one would expect to see two distinct aromatic proton signals.

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. libretexts.org The carbonyl carbon of the aldehyde group typically resonates in the range of 190-215 ppm. libretexts.org The carbon atoms attached to the fluorine atoms will show characteristic splitting patterns due to C-F coupling. The carbon atom attached to the nitro group will also have a distinct chemical shift.

Table 1: Representative NMR Data for Substituted Benzaldehydes

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Nitrobenzaldehyde (B150856) | CDCl₃ | 10.18 (s, 1H, CHO), 8.40 (d, 2H), 8.11 (d, 2H) | 190.3, 151.2, 140.1, 130.5, 124.3 |

| 3-Nitrobenzaldehyde (B41214) | CDCl₃ | 10.14 (s, 1H, CHO), 8.70 (s, 1H), 8.50 (d, 1H), 8.27 (d, 1H), 7.78 (t, 1H) | Not specified |

This table presents representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound was not available in the search results. Data sourced from multiple references. oxinst.comrsc.orgchemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound, particularly the aldehyde carbonyl and the nitro groups.

Aldehyde Carbonyl and Nitro Group Vibrational Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. rsc.org

The aldehyde carbonyl (C=O) stretching vibration is a strong and sharp peak that is highly diagnostic. For aromatic aldehydes, this peak typically appears in the region of 1710-1685 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring and the presence of electron-withdrawing groups like the nitro group can influence the exact position of this band.

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching band is typically found in the range of 1560-1515 cm⁻¹, while the symmetric stretching band appears in the 1360-1315 cm⁻¹ region. The IR spectrum of p-nitrobenzaldehyde, for example, shows a C=O stretching band at 1709 cm⁻¹ and an -NO₂ stretching band at 1349 cm⁻¹. researchgate.net

In addition to these key functional groups, the IR spectrum will also show C-H stretching vibrations for the aldehyde and aromatic protons, as well as C-F stretching vibrations. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for Aldehydes and Nitro Compounds

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (Aromatic) | C=O Stretch | 1710 - 1685 |

| Aldehyde | C-H Stretch | 2850 - 2700 |

| Nitro (Aromatic) | Asymmetric Stretch | 1560 - 1515 |

| Nitro (Aromatic) | Symmetric Stretch | 1360 - 1315 |

This table provides general ranges for the indicated functional groups. The exact position of the peaks for this compound may vary. Data sourced from multiple references. spectroscopyonline.comresearchgate.net

In-situ FTIR for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. mdpi.com This technique can be employed to follow the synthesis of this compound or its subsequent reactions. By tracking the appearance of the characteristic aldehyde and nitro group vibrational bands, and the disappearance of reactant peaks, reaction progress, endpoint, and the formation of any intermediates or byproducts can be monitored. mdpi.com This approach provides a deeper understanding of the reaction kinetics and helps to ensure process safety and optimization. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity and purity.

In a typical electron ionization (EI) mass spectrum of an aromatic nitro compound, the molecular ion peak (M⁺) is usually observed. For this compound (C₇H₃F₂NO₃), the expected molecular weight is approximately 187.01 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of carbon monoxide (CO) from the aldehyde group. For instance, the mass spectrum of 4-nitrobenzaldehyde shows a base peak at m/z = 151, which corresponds to the molecular ion. researchgate.netnih.gov The analysis of the fragmentation pattern of this compound would be expected to show fragments corresponding to the loss of these functional groups, with the masses of the fragments reflecting the presence of the two fluorine atoms.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, providing an unambiguous elemental composition. rsc.org Techniques like electrospray ionization (ESI) are often used for the analysis of such compounds, sometimes in conjunction with liquid chromatography (LC-MS) for separation and identification from complex mixtures. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like this compound. The process involves dissolving the analyte and introducing it into the mass spectrometer through a fine, heated capillary to which a high voltage is applied. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.

Table 1: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Data for Isomeric C₇H₃F₂NO₃ Data based on predictions for the isomer 2,5-difluoro-4-nitrobenzaldehyde.

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.01538 | 129.2 |

| [M+Na]⁺ | 209.99732 | 139.4 |

| [M+NH₄]⁺ | 205.04192 | 148.6 |

| [M+K]⁺ | 225.97126 | 133.4 |

| [M-H]⁻ | 186.00082 | 131.3 |

Source: Adapted from PubChemLite. uni.lu

Pyrolysis Gas Chromatography-Mass Spectrometry (PyGC-MS) for Thermal Decomposition Products

Pyrolysis Gas Chromatography-Mass Spectrometry (PyGC-MS) is a powerful analytical technique used to investigate the thermal stability and decomposition products of a substance. In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to break down (pyrolyze) into smaller, more volatile fragments. These fragments are then immediately introduced into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. ncsu.edu

The study of this compound by PyGC-MS would provide critical insights into its thermal degradation pathways. The process involves complex reactions including the pyrolysis of the solid material to produce gases and char. ncsu.edu Given its structure, potential decomposition products upon heating could include compounds resulting from the loss of the nitro group (-NO₂) or the aldehyde group (-CHO), as well as fluorinated benzene derivatives. Information on related compounds like 4-nitrobenzaldehyde indicates that under thermal stress or certain chemical conditions, hazardous decomposition products can form. carlroth.com Analysis by PyGC-MS would allow for the separation and identification of these thermal fragments, helping to map the decomposition mechanism and determine the compound's thermal limits.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Molecular Composition

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis in terms of resolution and accuracy. nih.govnih.gov This technique is exceptionally well-suited for the unambiguous determination of the elemental composition of a molecule. dtic.mil In an FT-ICR mass spectrometer, ions are trapped within a strong, uniform magnetic field, where they are excited into a coherent circular motion (cyclotron motion) by a radio-frequency pulse. youtube.com The frequency of this motion is inversely proportional to the ion's m/z ratio. The detector measures the image current produced by the orbiting ions, which is then converted from a time-domain signal to a frequency-domain signal by a Fourier transform, ultimately yielding a mass spectrum of extraordinary resolution. youtube.com

Applying FT-ICR MS to this compound would enable the measurement of its molecular ion's mass with an accuracy in the parts-per-billion (ppb) range. nih.gov This ultra-high accuracy allows for the confident confirmation of its elemental formula, C₇H₃F₂NO₃ (monoisotopic mass: 187.0081 Da). sigmaaldrich.com Such precision is crucial for distinguishing it from other compounds that might have the same nominal mass but different elemental compositions, thereby providing the highest level of confidence in its molecular identity. nih.gov

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the analysis of crystalline solids, providing fundamental information about atomic arrangement and crystal structure.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is a non-destructive analytical method that provides the most detailed and precise information about the three-dimensional structure of a crystalline material. carleton.edu The technique involves irradiating a small, high-quality single crystal (typically 0.1-0.2 mm in size) with a monochromatic X-ray beam. ub.edu The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the precise arrangement of atoms within the unit cell—the basic repeating unit of the crystal—can be determined. carleton.edu

For this compound, an SC-XRD analysis would elucidate its exact solid-state conformation. This includes the precise measurement of all bond lengths (e.g., C-F, C-N, C=O, and bonds within the aromatic ring), bond angles, and torsion angles. This data reveals the planarity of the molecule and the relative orientations of the aldehyde and nitro functional groups with respect to the benzene ring and each other. Furthermore, it provides invaluable information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data Obtainable from SC-XRD This table is illustrative of the type of data generated from a single-crystal XRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | e.g., 6.37 |

| b (Å) | e.g., 13.34 |

| c (Å) | e.g., 8.51 |

| β (°) | e.g., 97.44 |

| Volume (ų) | e.g., 716.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | e.g., 1.725 |

Source: Data format adapted from similar organic molecules. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. ub.edu Instead of a single crystal, a large number of tiny, randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary application of PXRD in the context of this compound is for phase identification and purity analysis of the bulk material. By comparing the experimentally obtained PXRD pattern to a reference pattern—either calculated from single-crystal data or from a standard database—one can confirm the identity of the synthesized compound. This method is also highly effective for detecting the presence of different crystalline polymorphs or impurities from starting materials or side-products, which would appear as additional peaks in the diffraction pattern. ub.edu

Chromatographic Methods for Purity and Isomer Separation

Chromatography is essential for assessing the purity of this compound and for separating it from closely related isomers, which are common byproducts in its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A typical Reverse-Phase HPLC (RP-HPLC) method would be employed, where the analyte is separated based on its polarity. rsc.org For nitrobenzaldehyde isomers, separation can be achieved using a C18 or a polystyrene-divinylbenzene column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.comgoogle.com The separation of benzaldehyde (B42025) from its nitro-isomers has been successfully demonstrated using a mobile phase of dipotassium (B57713) hydrogen phosphate (B84403) buffer and methanol. google.com The detector, typically a UV-Vis detector, is set to a wavelength where the compounds exhibit strong absorbance, such as 240 nm or 250 nm. rsc.orggoogle.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for thermally stable and volatile compounds. rsc.org In GC, separation occurs as the analyte, carried by an inert gas, travels through a column containing a stationary phase. The retention time is characteristic of the compound. While GC can separate isomers of nitrobenzaldehyde, challenges may arise if the analyte is thermally labile. google.com Both HPLC and GC methods are crucial for quality control, allowing for the quantification of impurities and ensuring the isomeric purity of the final product.

Table 3: Example Chromatographic Conditions for Isomer Separation Conditions are based on methods developed for related nitrobenzaldehyde isomers.

| Parameter | HPLC Method | GC Method |

| Column | Polystyrene-divinylbenzene or C18 | Capillary column (e.g., DB-5ms) |

| Mobile Phase / Carrier Gas | 0.05M K₂HPO₄ (pH 7.5) : Methanol (80:20) | Helium (1.0 mL/min) |

| Flow Rate | 1.0 mL/min | N/A |

| Detection | UV at 240 nm | Mass Spectrometry (MS) |

| Temperature | Ambient | Column: Temperature gradient; Injector: 250 °C; Detector: 300 °C |

Source: Adapted from various analytical methods for nitrobenzaldehydes. rsc.orggoogle.com

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a cornerstone technique for determining the purity of volatile and thermally stable compounds like this compound. This method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Detailed research findings indicate that GC is effective in analyzing nitrobenzaldehyde isomers. For instance, a study on the analysis of nitrobenzaldehyde isomers by gas chromatography utilized a polyethylene (B3416737) glycol (DB-WAX) or a similarly polar column (30 m × 0.32mm × 0.25 μm) with a flame ionization detector (FID). google.com The temperature program typically starts at an initial temperature of 80°C. google.com The injector and detector temperatures are crucial parameters, often set at 250°C and 300°C, respectively. google.com Nitrogen is commonly used as the carrier gas. google.com While this method can separate isomers, it's important to note that sample matrix components can sometimes interfere with the analysis. google.com

The primary output of a GC analysis is a chromatogram, which displays detector response as a function of time. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative purity assessment. For analogous compounds like 4,5-dimethoxy-2-nitrobenzaldehyde, purities of ≥97% have been successfully determined using GC.

Table 1: Typical GC Parameters for Nitrobenzaldehyde Analysis

| Parameter | Value |

| Column Type | Polyethylene glycol (DB-WAX) or similar polarity |

| Column Dimensions | 30 m x 0.32 mm x 0.25 µm |

| Detector | Flame Ionization Detector (FID) |

| Initial Oven Temperature | 80°C |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Carrier Gas | Nitrogen |

This table is a composite representation based on typical methodologies for analyzing related nitrobenzaldehyde compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

For the analysis of nitrobenzaldehyde isomers, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com A method for separating benzaldehyde and its nitro isomers utilizes a C18 column with a mobile phase consisting of a dipotassium hydrogen phosphate buffer, methanol, and an organic alkali. google.com The detection is typically carried out using a UV detector at a wavelength of 240 nm. google.com Another method for a related compound, 4-nitrobenzaldehyde, employs a mobile phase of acetonitrile and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often replaced with formic acid. sielc.com

The retention time, the time it takes for a specific compound to travel from the injector to the detector, is a characteristic identifier under a specific set of HPLC conditions. The peak area in the resulting chromatogram is used for quantification. The specificity and separation efficiency of HPLC make it an excellent tool for determining the purity of this compound and for identifying potential impurities. For instance, in the analysis of lercanidipine (B1674757) hydrochloride, HPLC has been shown to effectively separate benzaldehyde and three nitrobenzaldehyde isomers. google.com

Table 2: Illustrative HPLC Conditions for Nitrobenzaldehyde Isomer Separation

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | C18 | C18 mixed with 5-fluorophenyl bonded silica (B1680970) gel |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 0.05mol/L Dipotassium hydrogen phosphate (pH 7.5), Methanol (80:20) |

| Detection Wavelength | Not specified | 240 nm |

| Flow Rate | Not specified | 1.0 mL/min |

| Column Temperature | Not specified | 40°C |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. sigmaaldrich.comchemistryhall.com It involves a stationary phase, typically a thin layer of adsorbent material like silica gel, coated onto a flat carrier such as a glass plate or aluminum foil, and a liquid mobile phase. sigmaaldrich.com

In the context of synthesizing or using this compound, TLC is an invaluable tool for tracking the conversion of reactants to products. chemistryhall.compsu.edu By spotting a small amount of the reaction mixture onto the TLC plate alongside the starting material and, if available, the expected product, the progress of the reaction can be visually assessed. youtube.com The separation of spots on the developed plate is based on the polarity of the compounds; more polar compounds generally have a lower retention factor (Rf) value, meaning they travel a shorter distance up the plate. chemistryhall.com

A typical mobile phase for the TLC analysis of nitrobenzaldehydes could be a mixture of toluene (B28343) or a benzene:cyclohexane (1:1) solution. psu.edu The spots are often visualized under UV light (254 nm). psu.edu The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. youtube.com This allows a chemist to determine the optimal reaction time and to check for the presence of byproducts. chemistryhall.com

Table 3: Common TLC Parameters for Aromatic Aldehydes

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Toluene or Benzene:Cyclohexane (1:1) |

| Visualization | UV light (254 nm) |

This table outlines typical parameters for TLC analysis of compounds structurally similar to this compound.

Computational and Theoretical Chemistry Investigations of 2,3 Difluoro 4 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2,3-Difluoro-4-nitrobenzaldehyde, DFT calculations offer a detailed understanding of its behavior at the molecular level.

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive. For similar aromatic aldehydes, the HOMO-LUMO gap has been calculated to be around 5.01 eV. mdpi.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com In the context of the Diels-Alder reaction, for instance, the reaction proceeds through the overlap of the HOMO of the diene with the LUMO of the dienophile. masterorganicchemistry.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For substituted benzaldehydes, the oxygen atom of the carbonyl group typically shows a region of high electron density. mdpi.com

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.16 |

| LUMO Energy | 0.33 |

| HOMO-LUMO Gap | 6.49 |

DFT calculations can predict the reactivity and regioselectivity of chemical reactions involving this compound. The presence of electron-withdrawing groups like the nitro group and fluorine atoms significantly influences the electrophilicity of the aromatic ring and the aldehyde functional group.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the nitro group are activated towards nucleophilic attack. The fluorine atoms are good leaving groups, making them susceptible to displacement by nucleophiles. The regioselectivity of such reactions can be rationalized by analyzing the calculated partial atomic charges and the energies of the intermediate structures (Meisenheimer complexes).

For reactions involving the aldehyde group, such as aldol (B89426) or Knoevenagel condensations, the electrophilicity of the carbonyl carbon is a key factor. DFT can be used to calculate the charge on this carbon atom, providing a quantitative measure of its reactivity towards nucleophiles.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states. nih.gov Transition state theory posits that for every chemical transformation, reactants pass through a single, high-energy transition state. nih.gov DFT calculations are instrumental in locating these transition state structures on the potential energy surface.

Once a transition state is located, its structure provides valuable information about the geometry of the reacting molecules at the point of highest energy. researchgate.net Furthermore, the energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov For complex, multi-step reactions, DFT can be used to map out the entire reaction pathway, identifying all intermediates and transition states. nih.govmdpi.com An essential step in confirming a true transition state is to perform a frequency calculation; a genuine transition state is characterized by having exactly one imaginary frequency. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound. fz-juelich.dersc.org These simulations model the atomic motions of a molecule over time, allowing for the identification of stable conformers and the study of their dynamic interconversion.

For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the benzene (B151609) ring. Rotational barriers and the relative energies of different conformers can be determined from MD simulations. In the case of 2,3-difluorobenzaldehyde, both syn and anti conformers have been studied, with the anti conformer being more stable. acs.org The presence of the nitro group in this compound will further influence the conformational preferences due to steric and electronic interactions. The planarity of the molecule is another aspect that can be assessed through MD simulations. acs.org

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govnih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of the molecule of interest is greater than that of all other molecules in the crystal.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.govnih.gov

Hydrogen Bonding Network Characterization